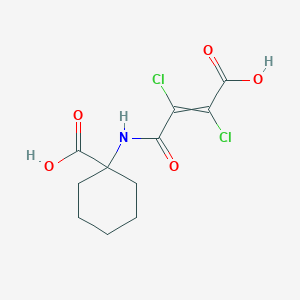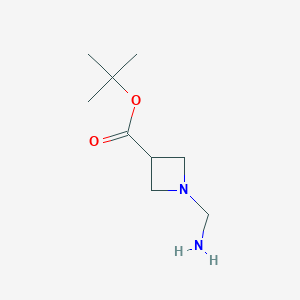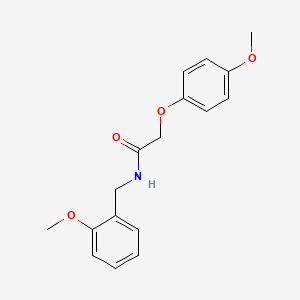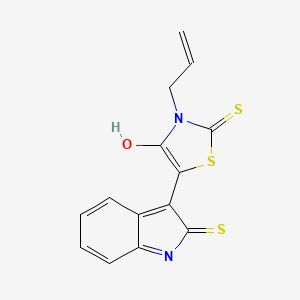![molecular formula C22H24BrNO4 B15149235 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group, a bromophenyl group, and a valinate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate typically involves multiple steps. One common method includes the reaction of 4-ethylbenzoyl chloride with N-[(4-bromophenyl)carbonyl]valine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid.
Reduction: Formation of 2-(4-ethylphenyl)-2-hydroxyethyl N-[(4-bromophenyl)carbonyl]valinate.
Substitution: Formation of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-azidophenyl)carbonyl]valinate or 2-(4-ethylphenyl)-2-oxoethyl N-[(4-cyanophenyl)carbonyl]valinate.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the activation of signaling pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromobenzophenone: Similar in structure but lacks the valinate moiety.
4-Bromobenzophenone: Contains a bromophenyl group but lacks the ethylphenyl and valinate groups.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group and an ethyl group but differs in the overall structure.
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethylphenyl and bromophenyl groups, along with the valinate moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H24BrNO4 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H24BrNO4/c1-4-15-5-7-16(8-6-15)19(25)13-28-22(27)20(14(2)3)24-21(26)17-9-11-18(23)12-10-17/h5-12,14,20H,4,13H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
NLFOGLIPHGRESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B15149165.png)
![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
![(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15149204.png)




![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
